4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile 4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile
Brand Name: Vulcanchem
CAS No.: 171907-77-0
VCID: VC8247381
InChI: InChI=1S/C11H14N2O/c1-13(6-7-14)9-11-4-2-10(8-12)3-5-11/h2-5,14H,6-7,9H2,1H3
SMILES: CN(CCO)CC1=CC=C(C=C1)C#N
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol

4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile

CAS No.: 171907-77-0

Cat. No.: VC8247381

Molecular Formula: C11H14N2O

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile - 171907-77-0

Specification

CAS No. 171907-77-0
Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
IUPAC Name 4-[[2-hydroxyethyl(methyl)amino]methyl]benzonitrile
Standard InChI InChI=1S/C11H14N2O/c1-13(6-7-14)9-11-4-2-10(8-12)3-5-11/h2-5,14H,6-7,9H2,1H3
Standard InChI Key HRVMIZJHVSRMDB-UHFFFAOYSA-N
SMILES CN(CCO)CC1=CC=C(C=C1)C#N
Canonical SMILES CN(CCO)CC1=CC=C(C=C1)C#N

Introduction

Chemical Structure and Molecular Properties

Structural Features

The compound consists of a benzene ring with a nitrile group (-C≡N) at the para position and a methylene-linked methyl-(2-hydroxyethyl)amine substituent. The hydroxyl group on the ethyl chain enhances hydrogen-bonding capacity, while the tertiary amine and nitrile groups contribute to electronic diversity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₄N₂O
Molecular Weight190.24 g/mol
Density1.1–1.2 g/cm³
Boiling Point~300°C (estimated)
Melting Point50–51°C (analog data)

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis typically involves multi-step organic reactions:

  • Amination: Reaction of 4-(bromomethyl)benzonitrile with methyl-(2-hydroxyethyl)amine under basic conditions (e.g., K₂CO₃ in DMF) .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures yields the pure compound.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
AminationMethyl-(2-hydroxyethyl)amine, DMF, 60°C65–75%
WorkupEthanol/water recrystallization90%+

Reactivity

  • Nitrile Group: Participates in nucleophilic additions (e.g., with Grignard reagents) and reductions to primary amines.

  • Hydroxyethylamine: Forms hydrogen bonds and undergoes esterification or oxidation to carboxylic acids .

Physicochemical and Spectroscopic Characteristics

Spectroscopic Data

  • IR: Peaks at 2240 cm⁻¹ (C≡N stretch), 3300 cm⁻¹ (O-H stretch), and 1600 cm⁻¹ (aromatic C=C) .

  • NMR:

    • ¹H NMR (CDCl₃): δ 7.6 (d, 2H, Ar-H), 3.7 (t, 2H, -CH₂OH), 2.5 (s, 3H, N-CH₃) .

    • ¹³C NMR: δ 118.9 (C≡N), 56.2 (N-CH₃), 60.1 (-CH₂OH) .

Solubility and Stability

  • Solubility: Soluble in polar solvents (ethanol, DMSO), sparingly soluble in water .

  • Stability: Stable under inert atmospheres but sensitive to prolonged exposure to moisture.

Biological Activity and Applications

Table 3: Reported Biological Activities

ActivityModel SystemEfficacy (IC₅₀)Source
Serotonin Receptor BindingIn vitro assays12 µM
AntimicrobialBacterial culturesModerate

Material Science Applications

  • OLEDs: Derivatives like 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM) show electroluminescence, with luminance up to 1300 cd/m² .

  • Corrosion Inhibition: Analogous benzonitriles protect mild steel in acidic environments via surface adsorption.

Future Research Directions

  • Drug Development: Optimize derivatives for higher receptor selectivity and oral bioavailability .

  • Material Innovations: Explore thin-film applications in flexible electronics .

  • Mechanistic Studies: Elucidate interactions with biological targets via molecular docking and in vivo models.

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